N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine is a complex organic compound that features a combination of triazole, pyrazole, and chlorophenyl groups
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6/c1-5-17-16(11-21-25(17)15-8-6-13(19)7-9-15)20-10-14-12-24(23-22-14)18(2,3)4/h6-9,11-12,20H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATXRNDNFUJISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Cl)NCC3=CN(N=N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The pyrazole ring is often prepared through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions . The final step involves coupling the triazole and pyrazole intermediates with the chlorophenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings can bind to metal ions, enzymes, or receptors, modulating their activity and leading to various biological effects . The chlorophenyl group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Pyrazole derivatives: Used in pharmaceuticals for their anti-inflammatory and analgesic effects.
Chlorophenyl compounds: Commonly found in pesticides and herbicides.
Uniqueness
N-[(1-tert-butyltriazol-4-yl)methyl]-1-(4-chlorophenyl)-5-ethylpyrazol-4-amine is unique due to its combination of triazole, pyrazole, and chlorophenyl groups, which confer a distinct set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
